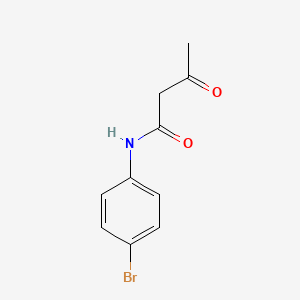

N-(4-Bromophenyl)-3-oxobutanamide

Overview

Description

N-(4-Bromophenyl)-3-oxobutanamide is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .

Synthesis Analysis

The synthesis of N-(4-Bromophenyl)-3-oxobutanamide involves a reliable one-step process that illustrates the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .

Molecular Structure Analysis

The molecular structure of N-(4-Bromophenyl)-3-oxobutanamide is represented by the formula C8H8BrNO, with a molecular weight of 214.059 . The IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3, (H,10,11) .

Chemical Reactions Analysis

N-(4-Bromophenyl)-3-oxobutanamide has been involved in Suzuki cross-coupling reactions with various arylboronic acids in moderate to good yields . Both electron-donating and withdrawing functional groups were well tolerated in reaction conditions .

Scientific Research Applications

Antimicrobial Activity

N-(4-Bromophenyl)-3-oxobutanamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, certain derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans .

Antiproliferative Agents

The same class of compounds has also been evaluated for their antiproliferative properties, particularly against cancer cell lines. Research indicates that some derivatives can act as potent inhibitors of cancer cell growth, with specific activity noted against human breast adenocarcinoma cancer cell lines (MCF7). This suggests a potential application in cancer therapy, targeting specific pathways involved in cell proliferation .

Molecular Docking Studies

Molecular docking studies of N-(4-Bromophenyl)-3-oxobutanamide derivatives have been conducted to understand their interaction with biological targets. These studies help in identifying the binding modes and affinities of these compounds with various receptors, which is crucial for rational drug design. The insights gained from such studies can guide the development of more effective therapeutic agents .

Synthesis of Heterocyclic Compounds

The bromophenyl group in N-(4-Bromophenyl)-3-oxobutanamide makes it a valuable precursor in the synthesis of heterocyclic compounds. Heterocycles, such as thiazoles, are important in medicinal chemistry due to their wide range of biological activities. The ability to synthesize diverse heterocyclic structures from this compound expands its utility in drug discovery and development .

Crystallographic Characterization

N-(4-Bromophenyl)-3-oxobutanamide: and its derivatives are also of interest in crystallography. Detailed crystallographic studies can reveal the molecular conformation, bonding interactions, and overall structure of these compounds. Such information is vital for understanding the physical properties and reactivity, which in turn can influence their biological activity .

Supramolecular Chemistry

The structural features of N-(4-Bromophenyl)-3-oxobutanamide derivatives facilitate the formation of supramolecular structures through non-covalent interactions such as hydrogen bonding and halogen bonding. These interactions are key in the field of crystal engineering, where they are exploited to design new materials with desired properties .

Biological Activity of Metal Derivatives

The thiocarbamate group in related molecules has shown that their metal derivatives, particularly those containing gold, exhibit significant biological activity. These include anti-cancer potential and bactericidal properties. The study of N-(4-Bromophenyl)-3-oxobutanamide could lead to the development of new metal-based drugs with enhanced therapeutic effects .

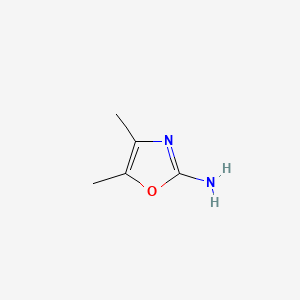

Design of Novel Chemotypes

N-(4-Bromophenyl)-3-oxobutanamide: is a versatile building block for the design of novel chemotypes. It can be incorporated into various molecular frameworks, leading to the creation of new compounds with potential biological activities. This includes the development of N-acyl-α-amino acids, oxazoles, and other important classes of bioactive molecules .

Safety and Hazards

properties

IUPAC Name |

N-(4-bromophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOJEVGOXBFZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344689 | |

| Record name | N-(4-Bromophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromophenyl)-3-oxobutanamide | |

CAS RN |

38418-24-5 | |

| Record name | N-(4-Bromophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)

![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)

![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)